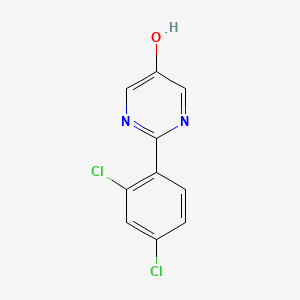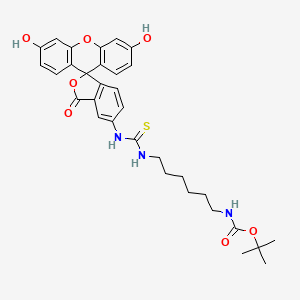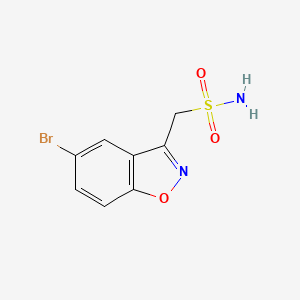
N-(2,6-dichlorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- is a chemical compound with the molecular formula C9H5Cl5NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms on the benzene ring and a trichloroethenyl group attached to the amide nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- typically involves the following steps:
Chlorination of Benzamide: The starting material, benzamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Formation of Trichloroethenyl Group: The trichloroethenyl group is introduced through a reaction with trichloroethylene in the presence of a base.
Amidation: The final step involves the reaction of the chlorinated benzamide with trichloroethenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
科学研究应用
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, plastics, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzamide: A simpler derivative with only two chlorine atoms on the benzene ring.
2,6-Dichloro-N-(trichloroacetyl)benzamide: Another derivative with a trichloroacetyl group instead of the trichloroethenyl group.
2,6-Dichloro-N-(trifluoroacetyl)benzamide: A similar compound with a trifluoroacetyl group.
Uniqueness
Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
647825-65-8 |
|---|---|
分子式 |
C10H5Cl5N2O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2,6-dichloro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H5Cl5N2O2/c11-4-2-1-3-5(12)6(4)9(18)17-10(19)16-8(15)7(13)14/h1-3H,(H2,16,17,18,19) |
InChI 键 |
QUICADUIYGXWGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)





![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)




